molecular formula C8H6O4 B1267309 4-Formyl-3-hydroxybenzoic acid CAS No. 619-12-5

4-Formyl-3-hydroxybenzoic acid

Cat. No. B1267309
CAS RN: 619-12-5
M. Wt: 166.13 g/mol
InChI Key: FDDHFCWYCKQKGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Formyl-3-hydroxybenzoic acid and related compounds involves various chemical reactions and methodologies. One study details the synthesis of a similar compound, 3-formyl-4-hydroxyl benzoic acid, from hydroxybenzoic acid using chloroform, triethyl ammonium chloride as a phase transfer catalyst, and sodium hydroxide solution as a solvent. Optimal conditions yielded a 55.7% production rate (Peng Meng-xia, 2012). Furthermore, the synthesis of functionalized 2,4′-dihydroxybenzophenones, related to 4-Formyl-3-hydroxybenzoic acid, through Domino Michael/Retro-Michael/Mukaiyama-Aldol reactions, showcases the versatility of its derivatives in synthesizing complex molecules (Bettina Appel et al., 2006).

Molecular Structure Analysis

The study of molecular structures through methods like X-ray crystal analysis and electron diffraction provides insight into the arrangement and bonding of atoms within molecules like 4-Formyl-3-hydroxybenzoic acid. For example, the molecular structure of a related compound, 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, was determined by X-ray crystal analysis, revealing detailed bond lengths and angles (Adrián Covarrubias-zúñiga et al., 2002).

Chemical Reactions and Properties

4-Formyl-3-hydroxybenzoic acid participates in various chemical reactions, illustrating its reactivity and utility in synthetic chemistry. For instance, its excited state intramolecular proton transfer properties have been studied, showing significant potential for photophysical applications (D. Banerjee et al., 2003).

Physical Properties Analysis

The physical properties of 4-Formyl-3-hydroxybenzoic acid, including its crystalline forms and stability under various conditions, are essential for understanding its behavior in different environments. Research on pseudopolymorphs of hydroxybenzoic acid derivatives highlights the influence of solvent molecules on the formation of hydrogen-bonded network structures, which is crucial for designing materials with specific physical properties (A. Jayaraman et al., 2004).

Chemical Properties Analysis

The chemical properties of 4-Formyl-3-hydroxybenzoic acid, such as its ability to undergo esterification, oxidation, and other reactions, make it a valuable intermediate in organic synthesis. Studies on the metabolism of parabens, which are esters of 4-hydroxybenzoic acid, provide insight into the biotransformation processes that such compounds can undergo in biological systems (Suzanne Abbas et al., 2010).

Scientific Research Applications

Synthesis and Optimization

4-Formyl-3-hydroxybenzoic acid has been synthesized from hydroxybenzoic acid and chloroform, utilizing triethyl ammonium chloride as a phase transfer catalyst in a sodium hydroxide solution. This synthesis process has been optimized by adjusting reactant ratios, solvent concentration, reaction temperature, and time, achieving a yield of 55.7% under optimal conditions (Peng Meng-xia, 2012).

Biotechnological Applications

4-Hydroxybenzoic acid, closely related to 4-Formyl-3-hydroxybenzoic acid, is a versatile platform intermediate for various value-added bioproducts. It finds applications in the food, cosmetics, and pharmaceutical industries. Biosynthetic techniques for producing 4-Hydroxybenzoic acid and its derivatives include synthetic biology and metabolic engineering approaches (Wang et al., 2018).

Development of Novel Receptors

Modified compounds consisting of 3-formyl-2-hydroxybenzoic acid, a structural variant of 4-Formyl-3-hydroxybenzoic acid, have been developed as novel receptors for Ca2+ recognition in water. This was achieved through significant shifts in the absorption band and fluorescence emission intensity (Cheng & Liu, 2000).

Chemical Synthesis and Characterization

The selective oxidation of substituted hydroxybenzoic acids has been explored to create various compounds. These include 5-substituted 2-hydroxy-1,3-benzenedicarbaldehydes and 3-formyl 2-hydroxybenzoic acids, prepared through one-pot reactions and subsequent steps involving intermediates and oxidation processes (Hu & Hu, 1991).

Renewable Production of Aromatics

Research into sustainable biotechnological alternatives for aromatic compounds production has led to the engineering of Pseudomonas taiwanensis VLB120 for high-yield production of 4-hydroxybenzoate from various carbon sources. This development brings the renewable production of aromatics closer to reality, highlighting the potential applications of hydroxybenzoic acid derivatives in industry (Lenzen et al., 2019).

Crystallography and Materials Science

The synthesis, self-assembly, and characterization of pseudopolymorphs of hydroxybenzoic acid derivatives have been investigated. This research incorporates hydrophobic and hydrophilic groups on an aromatic ring, influencing the self-assembly in solid lattices, and is significant for applications in medicine and polymer synthesis (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).

Safety And Hazards

The safety data sheet for 4-Formyl-3-hydroxybenzoic acid indicates that it may cause serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause an allergic skin reaction . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .

Future Directions

In recent research, 4-Formyl-3-hydroxybenzoic acid has been used to create a novel double-emitting fluorescence probe for tetracycline antibiotics . This probe has been applied to determine tetracycline in milk, indicating the potential application of this method . This study provides a novel idea for the construction of ratiometric fluorescence sensing platforms and shows the application potential of the AIE effect of 4-Formyl-3-hydroxybenzoic acid .

properties

IUPAC Name

4-formyl-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDHFCWYCKQKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312083
Record name 4-Formyl-3-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-3-hydroxybenzoic acid

CAS RN

619-12-5
Record name 4-Formyl-3-hydroxybenzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-3-hydroxybenzoic acid
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Record name 4-Formyl-3-hydroxybenzoic acid
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Record name 4-Formyl-3-hydroxybenzoic acid
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Record name 4-FORMYL-3-HYDROXYBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
P Sun, D Yang, J Li, Y Zhang - Dyes and Pigments, 2022 - Elsevier
… In this work, 4-formyl-3-hydroxybenzoic acid (FHBA), which does not contain a large conjugated ring structure, exhibited aggregation-induced emission (AIE) in aqueous solvents. On …
Number of citations: 22 www.sciencedirect.com
J Sanmartín Matalobos, C Portela García… - 2015 - minerva.usc.es
… here the straightforward synthesis of some d-block metal dimers of a Schiff base ligand obtained by condensation of 2-tosylaminomethylaniline with 4formyl-3-hydroxybenzoic acid (H2L)…
Number of citations: 5 minerva.usc.es
J Sanmartín-Matalobos, P Bermejo-Barrera… - Chemistry …, 2021 - mdpi.com
… -1-sulfonamide to 4-formyl-3-hydroxybenzoic acid yields the … the condensation of 4-formyl-3-hydroxybenzoic acid with N-(2… -sulfonamide with 4-formyl-3-hydroxybenzoic acid yielding the …
Number of citations: 2 www.mdpi.com
USF Arrozi, V Bon, S Krause, T Lübken… - Inorganic …, 2019 - ACS Publications
… The reaction of ZrCl 4 with 4-formylbenzoic acid or 4-formyl-3-hydroxybenzoic acid as the aldehyde source and 4-aminobenzoic acid as the amine source is shown to produce …
Number of citations: 19 pubs.acs.org
J Sanmartín-Matalobos, C Portela-García… - Journal of …, 2016 - Taylor & Francis
… H 2 L 3 could be obtained after cooling an absolute ethanol solution (40 mL) containing 4-formyl-3-hydroxybenzoic acid (0.09 g, 0.55 mmol) and 2-tosylaminomethylaniline [Citation13] (…
Number of citations: 6 www.tandfonline.com
J Sanmartín-Matalobos, P Bermejo-Barrera… - International Journal of …, 2022 - mdpi.com
… Subsequent nucleophilic addition of DsA to 4-formyl-3-hydroxybenzoic acid leads to the … an ethanol solution of DsA and 4-formyl-3-hydroxybenzoic acid, to which triethylammonium …
Number of citations: 1 www.mdpi.com
Y Alves-Iglesias, P Bermejo-Barrera… - Chemistry …, 2022 - mdpi.com
… The Schiff base ligand H 2 SB derived from the condensation of N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide with 4-formyl-3-hydroxybenzoic acid has been …
Number of citations: 3 www.mdpi.com
S Celedon, T Roisnel, V Artigas, M Fuentealba… - New Journal of …, 2020 - pubs.rsc.org
… behavior of the new N 2 O 2 -tetradentate Schiff base proligand 2 resulting from the Schiff condensation of the organometallic enaminone 1 with 4-formyl-3-hydroxybenzoic acid, its …
Number of citations: 10 pubs.rsc.org
S Celedon, P Hamon, V Artigas, M Fuentealba… - New Journal of …, 2022 - pubs.rsc.org
… a one-pot three-components template procedure involving half-unit 3, 4-methoxysalicylaldehyde and tetrahydrated zinc(II) nitrate for 5, and half-unit 4, 4-formyl-3-hydroxybenzoic acid …
Number of citations: 3 pubs.rsc.org
WK Gan, HS Liew, LJW Pua, XY Ng, KW Fong… - International Journal of …, 2022 - Springer
… Next, 0.0940 g (0.6254 mmol, 1 equiv.) of 4-formyl-3-hydroxybenzoic acid predissolved in 40 mL hot ACN was added dropwise slowly into the solution of SBDTC. The mixture was …
Number of citations: 1 idp.springer.com

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